2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine
Overview
Description
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group, a methyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent nitration and methylation reactions. One common method involves the reaction of a pyridine derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by nitration using a mixture of nitric acid and sulfuric acid, and finally, methylation using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Reduction: 2-(1,3-Dioxolan-2-yl)-4-methyl-5-aminopyridine.
Oxidation: this compound N-oxide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring provides stability and enhances the compound’s ability to interact with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)-4-methylpyridine: Lacks the nitro group, resulting in different reactivity and applications.
2-(1,3-Dioxolan-2-yl)-5-nitropyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior and biological activity.
Uniqueness
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is unique due to the combination of the dioxolane ring, nitro group, and methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6-4-7(9-14-2-3-15-9)10-5-8(6)11(12)13/h4-5,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUJSTYNKVSMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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